molecular formula C27H25NO4 B13132979 (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B13132979
M. Wt: 427.5 g/mol
InChI Key: QKUNODYOJJXLED-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylphenyl group and a fluorenylmethoxycarbonylamino group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, including the formation of the cyclopropylphenyl and fluorenylmethoxycarbonylamino groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and waste production.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-methylpentanoic acid
  • (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-3-(3-cyclopropylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-26(30)25(15-17-6-5-7-19(14-17)18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

QKUNODYOJJXLED-VWLOTQADSA-N

Isomeric SMILES

C1CC1C2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC1C2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.